Cas no 3382-80-7 ((4-Fluorophenyl)(3-nitrobenzylidene)amine)

(4-Fluorophenyl)(3-nitrobenzylidene)amine structure
3382-80-7 structure
商品名:(4-Fluorophenyl)(3-nitrobenzylidene)amine
CAS番号:3382-80-7
MF:C13H9N2O2F
メガワット:244.22116
CID:1069361
PubChem ID:964598

(4-Fluorophenyl)(3-nitrobenzylidene)amine 化学的及び物理的性質

名前と識別子

    • (4-Fluorophenyl)(3-nitrobenzylidene)amine
    • (1E)-1-(4-fluorophenyl)-2-(3-nitrophenyl)-1-azaethene
    • AC1LIY5S
    • ARONIS015444
    • CTK7C0625
    • SBB080645
    • STL062309
    • CS-0363130
    • N-(4-fluorophenyl)-1-(3-nitrophenyl)methanimine
    • AKOS000344078
    • 4-fluoro-N-[(E)-(3-nitrophenyl)methylidene]aniline
    • N-(3-Nitrobenzylidene)-4-fluoroaniline
    • (E)-N-(4-fluorophenyl)-1-(3-nitrophenyl)methanimine
    • CHEMBL2230049
    • DTXSID20359461
    • 3382-80-7
    • N-(4-fluorophenyl)-3-nitrobenzylideneamine
    • 4-Fluoro-N-(3-nitrobenzylidene)aniline
    • MDL: MFCD00024558
    • インチ: InChI=1S/C13H9FN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H/b15-9+
    • InChIKey: VEQIRTJULHMQCM-OQLLNIDSSA-N
    • ほほえんだ: C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/C2=CC=C(C=C2)F

計算された属性

  • せいみつぶんしりょう: 244.06487
  • どういたいしつりょう: 244.06480570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 309
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • PSA: 55.5

(4-Fluorophenyl)(3-nitrobenzylidene)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
058411-500mg
(4-Fluorophenyl)(3-nitrobenzylidene)amine
3382-80-7
500mg
3233.0CNY 2021-07-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433800-250mg
(E)-N-(4-fluorophenyl)-1-(3-nitrophenyl)methanimine
3382-80-7 95+%
250mg
¥1803.00 2024-05-18
TRC
F590913-5mg
(4-Fluorophenyl)(3-nitrobenzylidene)amine
3382-80-7
5mg
$ 50.00 2022-06-05
TRC
F590913-10mg
(4-Fluorophenyl)(3-nitrobenzylidene)amine
3382-80-7
10mg
$ 65.00 2022-06-05
A2B Chem LLC
AG05813-500mg
4-Fluoro-N-(3-nitrobenzylidene)aniline
3382-80-7
500mg
$229.00 2024-04-20
Crysdot LLC
CD12081955-5g
4-Fluoro-N-(3-nitrobenzylidene)aniline
3382-80-7 95+%
5g
$627 2024-07-24
TRC
F590913-50mg
(4-Fluorophenyl)(3-nitrobenzylidene)amine
3382-80-7
50mg
$ 115.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
058411-500mg
(4-Fluorophenyl)(3-nitrobenzylidene)amine
3382-80-7
500mg
3233CNY 2021-05-07

(4-Fluorophenyl)(3-nitrobenzylidene)amine 関連文献

(4-Fluorophenyl)(3-nitrobenzylidene)amineに関する追加情報

Introduction to (4-Fluorophenyl)(3-nitrobenzylidene)amine and Its Significance in Modern Chemical Research

CAS No. 3382-80-7 corresponds to the compound (4-Fluorophenyl)(3-nitrobenzylidene)amine, a molecule that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, exhibits potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical probes.

The structural composition of (4-Fluorophenyl)(3-nitrobenzylidene)amine is defined by its aromatic rings and functional groups, which contribute to its distinct chemical properties. The presence of a 4-fluorophenyl group introduces a fluorine atom into the benzene ring, enhancing its electronic characteristics and influencing its reactivity. Conversely, the 3-nitrobenzylidene moiety introduces a nitro group, which is known for its strong electron-withdrawing effects and ability to participate in various chemical transformations.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing both fluorine and nitro substituents. These elements are frequently incorporated into drug molecules due to their ability to modulate biological activity and improve metabolic stability. For instance, the fluorine atom can enhance binding affinity by increasing lipophilicity, while the nitro group can serve as a handle for further chemical modifications or as a probe for studying enzyme mechanisms.

One of the most compelling aspects of (4-Fluorophenyl)(3-nitrobenzylidene)amine is its potential as a building block for more complex drug candidates. Researchers have leveraged its structural framework to design molecules with enhanced efficacy and selectivity. For example, derivatives of this compound have been investigated for their antimicrobial properties, where the combination of fluorine and nitro groups has been shown to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

The synthesis of (4-Fluorophenyl)(3-nitrobenzylidene)amine presents unique challenges due to the sensitivity of its functional groups. However, advances in synthetic methodologies have made it more accessible to researchers. Modern techniques such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies have enabled the efficient construction of its molecular skeleton. These methods not only improve yield but also allow for greater control over regioselectivity, which is crucial for achieving the desired pharmacological profile.

Recent studies have highlighted the role of (4-Fluorophenyl)(3-nitrobenzylidene)amine in investigating enzyme inhibition mechanisms. Its nitro group can be reduced to an amine under specific conditions, providing a means to study redox-sensitive enzymes or to develop prodrugs that release active species in response to cellular conditions. Additionally, the fluorine atom can serve as a label for spectroscopic techniques, facilitating structural elucidation and kinetic studies.

The compound's potential extends beyond traditional pharmaceutical applications. In agrochemical research, derivatives of (4-Fluorophenyl)(3-nitrobenzylidene)amine have been explored as intermediates for developing novel pesticides with improved environmental compatibility. The ability to fine-tune its properties through structural modifications allows researchers to create compounds that are both effective against pests and less toxic to non-target organisms.

In conclusion, (4-Fluorophenyl)(3-nitrobenzylidene)amine (CAS No. 3382-80-7) represents a significant advancement in chemical research, offering a versatile scaffold for developing innovative therapeutic and diagnostic agents. Its unique structural features and functional groups make it a valuable tool for exploring new frontiers in medicinal chemistry and biochemistry. As research continues to uncover its potential applications, this compound is poised to play an increasingly important role in addressing global health challenges.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司